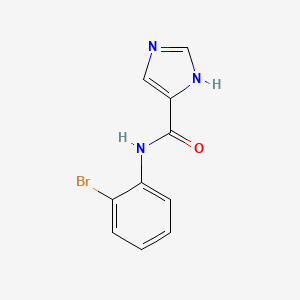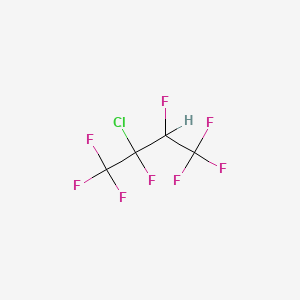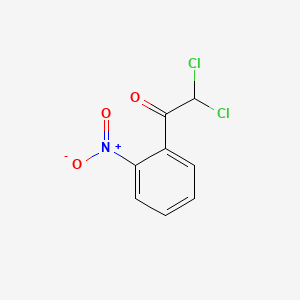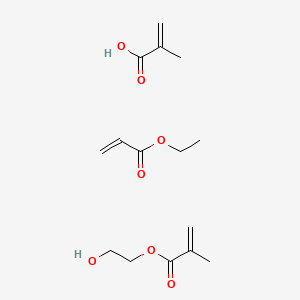
Ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are compounds with significant applications in various fields of chemistry and industry. These compounds are known for their unique chemical properties and reactivity, making them valuable in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl prop-2-enoate can be synthesized through the esterification of prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
2-Hydroxyethyl 2-methylprop-2-enoate is prepared by the esterification of 2-methylprop-2-enoic acid with 2-hydroxyethanol. This reaction also requires an acid catalyst and is conducted under reflux conditions.
2-Methylprop-2-enoic acid is synthesized through the oxidation of isobutylene using a suitable oxidizing agent such as potassium permanganate or ozone. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
In industrial settings, these compounds are produced using continuous flow reactors to ensure consistent quality and high throughput. The reactions are optimized for maximum yield and minimal by-products, often employing catalysts and advanced separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl prop-2-enoate can undergo oxidation to form ethyl 2-hydroxypropanoate.
Reduction: 2-Methylprop-2-enoic acid can be reduced to 2-methylpropanoic acid using reducing agents like lithium aluminum hydride.
Substitution: 2-Hydroxyethyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions with various nucleophiles to form substituted esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Ethyl 2-hydroxypropanoate: from the oxidation of ethyl prop-2-enoate.
2-Methylpropanoic acid: from the reduction of 2-methylprop-2-enoic acid.
Substituted esters: from the nucleophilic substitution of 2-hydroxyethyl 2-methylprop-2-enoate.
Aplicaciones Científicas De Investigación
These compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of polymers, resins, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for their potential use in drug delivery systems and as building blocks for pharmaceuticals.
Industry: Utilized in the production of adhesives, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with various molecular targets and pathways. For example, 2-hydroxyethyl 2-methylprop-2-enoate can act as a monomer in polymerization reactions, forming cross-linked polymers through radical or ionic mechanisms. The molecular targets include reactive sites on other monomers or initiators, leading to the formation of long polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl acrylate
- Methyl methacrylate
- 2-Hydroxyethyl methacrylate
Comparison
Ethyl prop-2-enoate, 2-hydroxyethyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are unique due to their specific functional groups and reactivity. Compared to ethyl acrylate and methyl methacrylate, these compounds offer different reactivity profiles and are used in distinct applications. For instance, 2-hydroxyethyl 2-methylprop-2-enoate provides hydroxyl functionality, making it suitable for producing hydrophilic polymers, whereas ethyl acrylate is more commonly used in hydrophobic polymer synthesis.
Propiedades
Fórmula molecular |
C15H24O7 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-3-5(6)7-4-2;1-3(2)4(5)6/h7H,1,3-4H2,2H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) |
Clave InChI |
KCUBDWDSHMYQLL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |
Números CAS relacionados |
72275-83-3 35705-30-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


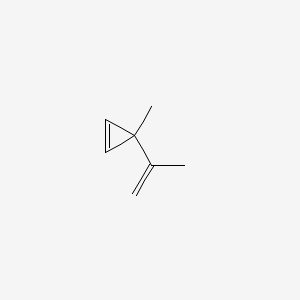
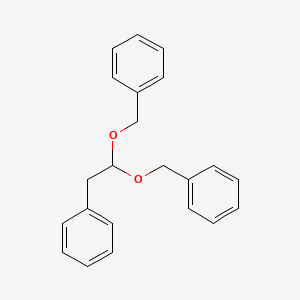
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
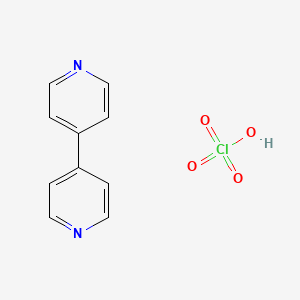
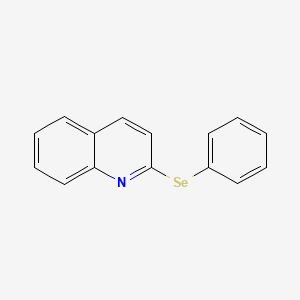
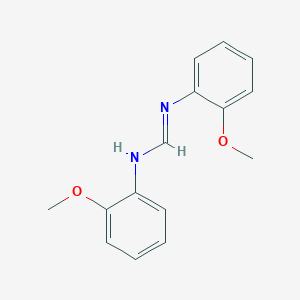
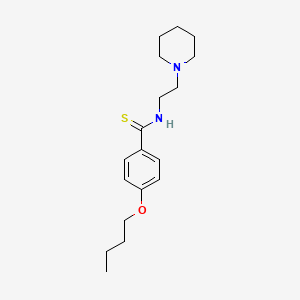
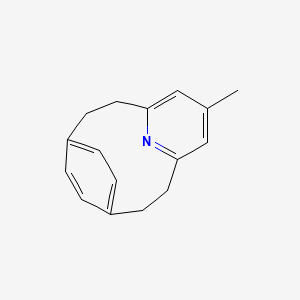
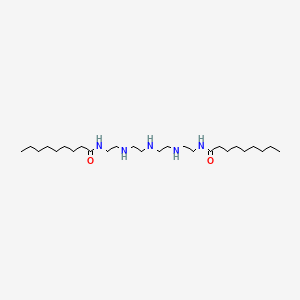
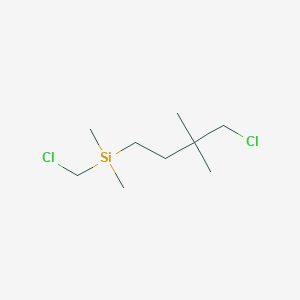
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
